Product packaging for H-Ser(tBu)-OMe.HCl(Cat. No.:CAS No. 17114-97-5)

H-Ser(tBu)-OMe.HCl

Cat. No.: B555316
CAS No.: 17114-97-5
M. Wt: 211.68 g/mol
InChI Key: PCIABNBULSRKSU-RGMNGODLSA-N
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Description

Contextualizing H-Ser(tBu)-OMe.HCl as a Serine Derivative

Serine is a proteinogenic amino acid, meaning it is a fundamental component of proteins. Its side chain contains a hydroxyl group, which is a reactive functional group. In chemical synthesis, this reactivity can be both an advantage and a challenge. To control the reactions and ensure that only the desired chemical transformations occur, the hydroxyl group is often "protected" by a chemical moiety that can be later removed.

This compound is one such protected derivative of serine. The tert-butyl group attached to the oxygen atom of the side chain prevents the hydroxyl group from participating in unwanted reactions. nbinno.com This strategic protection is crucial for its use as a building block in the synthesis of more complex molecules. nbinno.com

Significance of Protected Amino Acids and Esters in Organic Synthesis

The use of protecting groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry. youtube.com During the synthesis of a peptide, which is a chain of amino acids linked by amide bonds, the reactive side chains of the amino acids must be protected to prevent side reactions and ensure the correct sequence is assembled. youtube.com

Similarly, the carboxylic acid group of an amino acid is often protected as an ester, such as the methyl ester in this compound. This prevents the carboxylic acid from reacting with the amino group of another amino acid in an uncontrolled manner. Esterification also increases the solubility of the amino acid derivative in organic solvents, which is advantageous for many synthetic procedures. nih.govresearchgate.net The methyl ester can be selectively removed at a later stage to allow for the formation of a peptide bond at the C-terminus.

Overview of Research Directions and Applications for this compound

The unique structural features of this compound make it a versatile reagent in various research areas. Its primary application is as a building block in solid-phase peptide synthesis (SPPS), a technique used to chemically synthesize peptides and small proteins. google.com The protected nature of the serine side chain and the C-terminus allows for its controlled incorporation into a growing peptide chain. nih.gov

Beyond standard peptide synthesis, this compound is also utilized in:

Drug Discovery and Medicinal Chemistry: This compound serves as a crucial intermediate in the synthesis of complex bioactive molecules and drug candidates. nbinno.comnbinno.comambeed.com Its incorporation can influence the pharmacological properties of a molecule, such as its metabolic stability and solubility. nbinno.comnbinno.com

Synthesis of Unnatural Amino Acids: Researchers use this compound as a starting material to create novel, non-proteinogenic amino acids. researchgate.netprinceton.eduscripps.edubioascent.com These unnatural amino acids are valuable tools for probing biological processes and for developing peptides with enhanced therapeutic properties. princeton.edubioascent.com

Development of Chiral Intermediates: The inherent chirality of this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClNO3 B555316 H-Ser(tBu)-OMe.HCl CAS No. 17114-97-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIABNBULSRKSU-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584967
Record name Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17114-97-5
Record name Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving H Ser Tbu Ome.hcl

Synthetic Routes to H-Ser(tBu)-OMe.HCl

The synthesis of this compound typically involves a sequence of esterification and protection steps starting from the natural amino acid, L-serine.

Esterification of Serine with tert-Butyl Protection

The preparation of this compound generally proceeds through the esterification of L-serine followed by the introduction of the tert-butyl protecting group onto the hydroxyl moiety. A common initial step involves reacting L-serine with methanol (B129727) in the presence of hydrochloric acid to form L-serine methyl ester hydrochloride smolecule.comgoogle.comgoogle.comgoogle.comchemsrc.comchimia.chpatsnap.com. Subsequently, the hydroxyl group of the serine methyl ester hydrochloride is protected. This is often achieved by reacting it with isobutene under acidic catalysis, such as using p-toluenesulfonic acid or sulfuric acid google.comgoogle.compatsnap.com. Alternatively, tert-butyl chloroformate can be employed for the protection step smolecule.com. Another reported method utilizes tert-butyl acetate (B1210297) in the presence of strong acid catalysts like perchloric acid or sulfuric acid, offering a safer and less polluting alternative to gaseous reagents patsnap.com. The final product is typically isolated as the hydrochloride salt.

Derivatization of Serine Precursors

This compound is a direct derivative of serine, where the side-chain hydroxyl group and the carboxyl group are modified and protected. The synthesis pathways described in section 2.1.1 highlight the derivatization of L-serine methyl ester hydrochloride. This intermediate is itself a derivative of serine, prepared via esterification. The introduction of the tert-butyl ether protection is a key derivatization step that renders the serine residue suitable for peptide synthesis smolecule.comgoogle.comgoogle.compatsnap.com. Some synthetic strategies for related protected serine derivatives pass through this compound as an intermediate, underscoring its role as a foundational building block google.com.

Comparative Analysis of Synthetic Strategies for Protected Amino Acid Esters

The synthesis of protected amino acid esters like this compound is critical for efficient peptide synthesis. Strategies are often compared based on yield, purity, cost, and environmental impact. Older methods might involve longer reaction times or hazardous reagents, prompting the development of more streamlined and safer protocols google.com. The use of tert-butyl acetate in the synthesis of O-tert-butyl-L-serine methyl ester, for instance, is noted for its safety and environmental benefits compared to methods employing gaseous isobutene patsnap.com. The choice of protecting groups, such as the tert-butyl group for the hydroxyl and various N-terminal protecting groups (e.g., Fmoc, Boc, Cbz), is crucial for orthogonal protection strategies in multi-step peptide synthesis bachem.comsigmaaldrich.comresearchgate.net. The stability of the tert-butyl group under various reaction conditions, coupled with its facile removal under acidic conditions, makes it a favored choice for serine protection smolecule.comunibo.it.

Reactions Utilizing this compound as a Building Block

This compound serves as a vital synthon in the construction of peptides and other complex biomolecules.

Peptide Coupling Reactions in Solution and Solid Phase

In peptide synthesis, this compound is employed as a protected amino acid residue. It participates in peptide bond formation through coupling reactions, either in solution-phase peptide synthesis (SPPS) or solid-phase peptide synthesis (SPPS) smolecule.combachem.comsigmaaldrich.comresearchgate.netnus.edu.sggoogle.comnih.govsci-hub.se. The tert-butyl ether effectively shields the hydroxyl group of serine from participating in unwanted side reactions, such as O-acylation or cyclization, during the activation and coupling of the carboxyl group of another amino acid. The hydrochloride salt form is commonly used, often requiring a base (e.g., DIPEA, NMM, TEA) to liberate the free amine for reaction smolecule.comchimia.chnus.edu.sggoogle.comnih.govthieme-connect.dersc.org. A variety of coupling reagents, including carbodiimides (e.g., EDC) in combination with additives (e.g., HOBt), phosphonium (B103445) salts (e.g., HBTU, HATU), or uronium salts, are utilized to activate the carboxyl group of the incoming amino acid or the peptide chain nus.edu.sggoogle.comnih.govrsc.orguzh.ch.

Formation of Dipeptides and Oligopeptides

The compound is instrumental in the synthesis of dipeptides and longer oligopeptides. By coupling this compound with various N-protected amino acids, specific peptide sequences can be assembled. For instance, it can be coupled with Fmoc-DOPA(Acetonide)-OH using HATU and DIPEA to form the dipeptide Fmoc-DOPA(Acetonide)-Ser(tBu)-OMe nus.edu.sg. Other examples include the formation of Cbz-Ser-Ser(tBu)-OMe via mixed anhydride (B1165640) coupling thieme-connect.de and Boc-Phe-Ser(tBu)-OMe using IBA-OBz/ (4-MeOC6H4)3P coupling reagents nih.gov. These dipeptides can then be further elaborated into longer peptides or used as intermediates in more complex synthetic schemes. The tert-butyl protecting group is typically removed in a later stage of the synthesis, usually under acidic conditions (e.g., trifluoroacetic acid, TFA), to reveal the free hydroxyl group of serine smolecule.comunibo.it.

Data Tables

Table 1: Common Synthetic Routes to this compound

StepReaction TypeKey Reactants/ConditionsProductRelevant Citations
1Esterification & Salt FormationL-serine, Methanol, HCl (gas)L-serine methyl ester hydrochloride smolecule.comgoogle.comgoogle.comgoogle.comchemsrc.comchimia.chpatsnap.com
2O-tert-ButylationL-serine methyl ester hydrochloride, Isobutene, Acid catalyst (e.g., p-TsOH)O-tert-butyl-L-serine methyl ester google.comgoogle.com
2 (Alternative)O-tert-ButylationL-serine methyl ester hydrochloride, tert-Butyl acetate, Acid catalyst (e.g., HClO4)O-tert-butyl-L-serine methyl ester patsnap.com
2 (Alternative)O-tert-ButylationL-serine methyl ester hydrochloride, tert-Butyl chloroformateO-tert-butyl-L-serine methyl ester smolecule.com
Final IsolationSalt FormationO-tert-butyl-L-serine methyl ester, HClThis compound smolecule.comgoogle.comgoogle.comgoogle.comchemsrc.comchimia.chpatsnap.comchemimpex.compeptide.com

Table 2: Examples of Peptide Formation Using this compound

N-Protected Amino AcidThis compound Coupling PartnerCoupling Reagents/ConditionsResulting Dipeptide/IntermediateRelevant Citations
Fmoc-DOPA(Acetonide)-OHThis compoundHATU, DIPEA, DMFFmoc-DOPA(Acetonide)-Ser(tBu)-OMe nus.edu.sg
Cbz-Ser-OMeThis compoundNMM, Isobutyl chloroformate, THFCbz-Ser-Ser(tBu)-OMe thieme-connect.de
Boc-Phe-OHThis compoundIBA-OBz, (4-MeOC6H4)3P, TEA, DCEBoc-Phe-Ser(tBu)-OMe nih.gov
Cbz-Ser-OMeH-Asp(tBu)-OtBuBoronic acid catalyst, TolueneCbz-Ser-Asp(tBu)-OtBu rsc.org

Compound List

this compound (O-tert-Butyl-L-serine methyl ester hydrochloride)

L-serine

L-serine methyl ester hydrochloride

Isobutene

tert-Butyl chloroformate

tert-Butyl acetate

p-Toluenesulfonic acid

Sulfuric acid

Perchloric acid

Hydrochloric acid (HCl)

DIPEA (N,N-Diisopropylethylamine)

NMM (N-Methylmorpholine)

TEA (Triethylamine)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)

IBA-OBz (Iodosobenzene diacetate)

(4-MeOC6H4)3P (4-Methoxyphenylphosphine)

Fmoc-DOPA(Acetonide)-OH

Cbz-Ser-OMe (N-Carbobenzyloxy-L-serine methyl ester)

Boc-Phe-OH (N-tert-Butyloxycarbonyl-L-phenylalanine)

H-Asp(tBu)-OtBu

Trifluoroacetic acid (TFA)

Advanced Research and Mechanistic Studies on H Ser Tbu Ome.hcl Reactions

Investigations into Reaction Mechanisms and Stereochemical Control

The inherent chirality of amino acids like serine necessitates careful handling during synthesis to preserve enantiomeric purity. H-Ser(tBu)-OMe.HCl plays a role in strategies designed to achieve this.

Role of this compound in Maintaining Chiral Purity during Synthesis

The tert-butyl protecting group on the serine hydroxyl moiety is known to be relatively stable under a range of reaction conditions, which can contribute to maintaining the chiral integrity of the amino acid during synthetic steps. This stability is crucial in preventing unwanted epimerization or racemization, particularly when the alpha-carbon is involved in reactions or when harsh deprotection conditions are avoided chemimpex.com. The compound’s structure, as a hydrochloride salt, also influences its handling and reactivity in solution, often facilitating its use in standard peptide coupling protocols where precise stoichiometry and controlled reaction environments are key to preserving stereochemistry chemimpex.commedchemexpress.com.

Studies on Epimerization in Peptide Synthesis with Serine Derivatives

Epimerization, the process by which a chiral center in a molecule is inverted or racemized, is a significant challenge in peptide synthesis, especially with amino acids like serine which can be prone to side reactions. Studies on serine derivatives often investigate how protecting groups and coupling reagents influence the rate and extent of epimerization. While this compound itself is a product of synthesis, its use in subsequent peptide bond formation is subject to these epimerization risks. Research in this area aims to identify reaction conditions and coupling agents that minimize epimerization at the activated carboxyl group of the incoming amino acid, ensuring the fidelity of the growing peptide chain. The tert-butyl group on the serine side chain is generally considered to be robust and less likely to directly participate in or catalyze epimerization compared to other functionalities, thus indirectly supporting chiral purity google.comcymitquimica.com.

Mechanistic Pathways of Coupling Reagents and Catalysts with this compound

When this compound is used as a building block in peptide synthesis, it is typically activated at its carboxyl terminus (after deprotection of the amine, or used as is if the amine is already protected) or coupled via its amine group. The mechanism of peptide bond formation involves activating the carboxyl group of one amino acid (or peptide) and reacting it with the free amine of another. Common coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445)/uronium salts (e.g., HBTU, HATU) are often employed. Mechanistic studies investigate how these reagents interact with the amino acid derivative, forming activated intermediates (e.g., O-acylisoureas, active esters) that are susceptible to nucleophilic attack by the amine component. The presence of the tert-butyl and methyl ester groups on this compound can influence the electronic and steric environment around the reactive centers, potentially affecting the rate and efficiency of these coupling reactions. Catalysts, such as HOBt or HOAt, are often used to suppress side reactions like epimerization and improve coupling efficiency by forming more reactive and less racemization-prone active esters medchemexpress.comlookchem.com.

Impact of Protecting Group Strategies

The judicious selection and orthogonal removal of protecting groups are fundamental to multi-step synthesis, ensuring that specific functional groups react selectively while others remain masked.

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

This compound exemplifies a strategy where the hydroxyl group of serine is protected by a tert-butyl ether. This 'tBu' group is typically stable under acidic conditions used for Boc (tert-butyloxycarbonyl) deprotection and basic conditions used for Fmoc (fluorenylmethoxycarbonyl) deprotection. In Fmoc-based solid-phase peptide synthesis, the tert-butyl ether is generally removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers. This makes the tert-butyl group compatible with Fmoc chemistry, as it is stable during the repetitive cycles of amine deprotection. Its removal is orthogonal to the base-labile Fmoc group and the acid-labile Boc group. This orthogonal nature allows for selective deprotection and modification at different stages of a complex synthesis, enabling the construction of intricate peptide structures or the introduction of post-translational modifications. For example, if a different protecting group were desired on the serine hydroxyl that could be removed earlier, it would need to be orthogonal to both the N-terminal protecting group (e.g., Fmoc or Boc) and any C-terminal protecting group or resin linkage. The tert-butyl ether provides a robust protection that is removed only under more forcing conditions, thus fitting well into many orthogonal strategies.

Compound List

This compound : O-tert-Butyl-L-serine methyl ester hydrochloride

Boc : tert-butyloxycarbonyl

Fmoc : fluorenylmethoxycarbonyl

tBu : tert-butyl

Bzl : benzyl (B1604629)

Trt : trityl

DCC : N,N'-Dicyclohexylcarbodiimide

EDC : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

HBTU : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526)

HATU : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

HOBt : 1-Hydroxybenzotriazole

HOAt : 1-Hydroxy-7-azabenzotriazole

TFA : Trifluoroacetic acid

Acid-Labile Protecting Groups and Their Cleavage Conditions

The tert-butyl (tBu) group is a widely utilized acid-labile protecting group for the hydroxyl functionality of serine and threonine residues in solid-phase peptide synthesis (SPPS) iris-biotech.depeptide.com. Its primary advantage lies in its stability under basic conditions, allowing for orthogonal deprotection strategies, such as the removal of the Fmoc (9-fluorenylmethoxycarbonyl) group with piperidine (B6355638) iris-biotech.deorganic-chemistry.org.

The cleavage of the tert-butyl ether protecting group is typically achieved through treatment with strong acids, most commonly trifluoroacetic acid (TFA) peptide.comthermofisher.com. This process is integral to the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups in Fmoc/tBu-based SPPS iris-biotech.dethermofisher.com. The mechanism involves the protonation of the ether oxygen, followed by the generation of a stable tert-butyl carbocation. This carbocation is highly reactive and can alkylate nucleophilic amino acid side chains if not effectively quenched organic-chemistry.orgpeptide.com.

To mitigate these undesirable side reactions, cleavage cocktails are formulated with specific scavengers. These scavengers effectively trap the tert-butyl carbocations, preventing them from reacting with sensitive amino acid residues such as tryptophan, methionine, and tyrosine peptide.compeptide.comsigmaaldrich.com. Common scavengers include triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), dithiothreitol (B142953) (DTT), water, anisole, and thiophenol organic-chemistry.orgpeptide.compeptide.comsigmaaldrich.comrsc.org. A frequently employed cleavage cocktail for the removal of tBu groups consists of TFA in combination with TIS, water, and EDT, often in a ratio such as 94:1:2.5:2.5 (v/v/v/v) and typically applied for a duration of approximately 2 hours rsc.org.

While TFA is dominant in modern SPPS, older methodologies, particularly those employing Boc (tert-butyloxycarbonyl) chemistry, utilized stronger acids like anhydrous hydrogen fluoride (B91410) (HF) for cleavage peptide.comsigmaaldrich.com. However, the harshness of HF necessitates specialized equipment and careful handling.

Potential side reactions during tBu deprotection, beyond alkylation, include the acid-catalyzed acyl N-O shift on serine and threonine residues, which can be reversed by treatment with a base peptide.compeptide.com. The efficient removal of tBu groups and the minimization of side reactions are critical for obtaining pure peptides.

Table 1: Common Cleavage Cocktails for tert-Butyl Protecting Groups

Acid ReagentScavenger(s)Typical Concentration/Ratio (v/v/v/v)Purpose/Notes
TFATIS, H₂O, EDT94:1:2.5:2.5Traps t-butyl cations, prevents alkylation of sensitive residues rsc.org.
TFADTE (0.5%)N/AScavenges t-butyl cations peptide.com.
TFATIS, H₂O95:2.5:2.5General purpose deprotection cocktail rsc.org.
TFAAnisoleN/AScavenges t-butyl cations peptide.com.
TFAThiophenolN/AScavenges t-butyl cations organic-chemistry.org.
HFp-Cresol19:1Used in older Boc chemistry; strong acid rsc.org.

Stability of Ester Protecting Groups in Amino Acid Salts

The methyl ester (OMe) of the carboxyl group in amino acid derivatives, such as in this compound, plays a role in modifying solubility and reactivity. Generally, amino acid methyl ester hydrochlorides exhibit enhanced stability compared to their free base counterparts google.comresearchgate.net. This increased stability is attributed to the protonation of the amino group, which reduces its nucleophilicity and potential for self-condensation reactions, such as diketopiperazine formation google.comresearchgate.netquora.com. The presence of chloride ions in the salt form can also contribute to protecting the ester moiety from hydrolysis, although this effect is more pronounced in dihydrochloride (B599025) salts quora.com.

The methyl ester group is susceptible to hydrolysis. Conventional acid hydrolysis procedures are capable of cleaving the methyl ester from L-serine methyl ester hydrochloride google.com. This indicates that while the hydrochloride salt form enhances stability, prolonged exposure to strong acidic conditions, particularly in aqueous environments, can lead to the hydrolysis of the ester google.com. Conversely, basic conditions are generally more detrimental to methyl esters, leading to saponification . Therefore, for optimal preservation and use, this compound should be stored under conditions that minimize exposure to moisture and extreme pH values.

Table 2: Stability Considerations for Amino Acid Methyl Esters (Hydrochloride Salts)

Ester TypeAmino Acid ContextStability Enhancement FactorSusceptible ConditionsNotes
Methyl EsterAmino Acid SaltsIncreased stability via HCl salt formation; protonated amino group reduces reactivity google.comresearchgate.netquora.com.Strong acid hydrolysis (especially with water) google.com. Basic conditions (saponification) .More stable than the free ester form. Natural amino acid esters are generally less stable and often protected as hydrochlorides acs.org.

Emerging Applications and Future Research Directions for H Ser Tbu Ome.hcl

Novel Synthetic Methodologies

The evolution of synthetic chemistry is paving the way for more efficient, scalable, and environmentally friendly production methods. H-Ser(tBu)-OMe.HCl is at the forefront of these developments, finding utility in cutting-edge techniques that are revolutionizing the synthesis of peptides and other serine-containing molecules.

Continuous Flow Synthesis and Reactive Extrusion in Peptide Production

Traditional peptide synthesis is often performed in batch reactors, which can be inefficient for large-scale production. Continuous flow chemistry and reactive extrusion are emerging as powerful alternatives that offer enhanced control, safety, and throughput. nih.govflinders.edu.au

Continuous flow synthesis involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology is particularly advantageous for multi-step syntheses, as intermediates can be generated and used in subsequent steps without isolation. flinders.edu.au Building blocks like this compound are ideal for such systems, where protected amino acids are sequentially coupled to a growing peptide chain.

Reactive extrusion , a solvent-free or solvent-minimized technique, utilizes a twin-screw extruder to mix and react chemical components under mechanical stress and controlled temperature. researchgate.netcardiff.ac.uk Research has demonstrated the successful synthesis of dipeptides and tripeptides by reacting N-protected amino acid active esters with amino acid ester hydrochlorides in an extruder. 5z.comresearchgate.net This approach is highly efficient, significantly reduces reaction times, and minimizes solvent waste, positioning it as a green technology for industrial peptide production. researchgate.net The use of hydrochloride salts, such as this compound, is common in these mechanochemical processes. 5z.com

Table 1: Comparison of Peptide Synthesis Methodologies
ParameterTraditional Batch SynthesisContinuous Flow / Reactive Extrusion
Process Type DiscontinuousContinuous
Scale Limited scalabilityHighly scalable for industrial production
Solvent Use HighLow to solvent-free (especially extrusion) researchgate.net
Reaction Time Hours to daysMinutes to hours flinders.edu.au5z.com
Safety Handling of large volumes of reagentsImproved safety with small reaction volumes and confined systems nih.gov

Development of New Coupling Reagents and Catalytic Systems

The efficiency of peptide synthesis hinges on the effectiveness of the coupling reagents used to form the amide bond. Over the past few decades, a vast arsenal (B13267) of reagents has been developed to improve yields, accelerate reaction times, and, most importantly, suppress racemization. acs.orgresearchgate.net this compound is readily employed in syntheses utilizing these advanced systems.

These reagents can be broadly categorized:

Carbodiimides: Reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are classic coupling agents, often used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure to enhance efficiency and reduce side reactions. merckmillipore.com

Phosphonium (B103445) Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective but have fallen out of favor due to the formation of a carcinogenic byproduct. acs.org

Aminium/Uronium Salts: This class includes some of the most popular and efficient reagents used today, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). acs.orgmerckmillipore.com HATU, for instance, is particularly effective for difficult couplings involving sterically hindered amino acids. merckmillipore.com

The development of catalytic systems, such as those involving the dipeptide Ser-His, for peptide bond formation represents another frontier. researchgate.net These systems can facilitate the condensation of amino acid esters, showcasing the potential for biocatalytic approaches in peptide synthesis. researchgate.net

Table 2: Overview of Modern Coupling Reagent Classes
Reagent ClassExamplesKey Characteristics
Carbodiimides DCC, DIC, EDC·HClCost-effective; requires additives to suppress racemization. merckmillipore.com
Phosphonium Salts BOP, PyBOP, PyAOPHighly reactive; safety concerns with byproducts. acs.org
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTU, COMUVery high efficiency, fast reaction times, low racemization. acs.orgmerckmillipore.com
Other DEPBT, TCFHSpecialized reagents with high resistance to racemization. acs.org

Expanding Scope in Medicinal Chemistry and Materials Science

The utility of this compound extends into the design of novel molecules with specific functions. Its role as a protected serine building block is critical in constructing peptides for therapeutic applications and in generating large chemical libraries for drug discovery.

Design and Synthesis of Biologically Active Peptides and Amino Acid Derivatives

This compound is an essential educt for synthesizing peptides with potential biological activity. bachem.com The serine residue, with its hydroxyl group, is often a key component of peptides, participating in hydrogen bonding that defines the peptide's structure and function, or serving as a site for post-translational modifications like phosphorylation or glycosylation.

The tert-Butyl (tBu) protecting group is crucial during synthesis. It is stable to many reaction conditions used for peptide chain elongation but can be cleanly removed with mild acids once the synthesis is complete. This allows for the selective deprotection and modification of the serine hydroxyl group if needed. This strategic protection makes this compound a valuable component in the synthesis of complex peptide drugs, enzyme inhibitors, and other therapeutic agents.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify promising lead compounds.

Protected amino acids like this compound are fundamental components in the synthesis of peptide and peptidomimetic libraries. Techniques such as the "one-bead one-compound" (OBOC) method rely on solid-phase synthesis where building blocks are sequentially added to a resin bead. nih.gov The use of protected amino acids ensures that coupling occurs only at the intended N-terminus of the growing chain. The ability to generate vast libraries of serine-containing peptides allows researchers to systematically explore how variations in the peptide sequence affect its binding to a biological target, accelerating the discovery of new therapeutics. nih.govprinceton.edu

Potential for Developing New Enzyme Inhibitors from Serine Derivatives

The strategic design of novel enzyme inhibitors is a cornerstone of modern drug discovery, targeting enzymes that are pivotal in various disease pathways. Within this field, amino acid derivatives serve as versatile scaffolds for creating potent and selective inhibitors. This compound, a protected form of the amino acid serine, represents a crucial starting material for the synthesis of a diverse array of such inhibitors. Its unique structure, featuring a tert-butyl protecting group on the hydroxyl side chain and a methyl ester at the C-terminus, allows for precise chemical modifications, making it an invaluable building block in medicinal chemistry. nbinno.com

The presence of the tert-butyl group is of significant importance as it shields the reactive hydroxyl group of the serine backbone. This protection prevents unwanted side reactions during the chemical synthesis of more complex molecules, enabling chemists to selectively modify other parts of the molecule to achieve desired inhibitory activity against specific enzymes. nbinno.com This strategic protection is fundamental to constructing peptidomimetics and other small molecules designed to fit into the active sites of enzymes like proteases and kinases.

Serine Derivatives as Protease Inhibitors

Proteases are a major class of enzymes involved in protein processing and signaling; their dysregulation is implicated in numerous diseases, including viral infections, inflammation, and cancer. mdpi.com Serine derivatives are particularly well-suited for designing inhibitors of serine proteases, a large family of enzymes that utilize a key serine residue in their active site for catalysis. mdpi.com

A notable area of research has been the development of antiviral agents targeting viral proteases essential for viral replication. For instance, extensive research has focused on inhibitors for the SARS-CoV 3CL protease (3CLpro), a critical enzyme for the life cycle of the coronavirus. nih.gov In one study, a series of serine derivatives were designed and synthesized to act as small molecule inhibitors of this enzyme. nih.gov Although the synthesis started from a different N-protected serine derivative, the core principle relies on the serine scaffold, for which this compound is a common precursor. By modifying the N-terminus and C-terminus of the serine scaffold, researchers developed compounds that effectively inhibited the protease.

The research demonstrated that specific modifications, such as adding a cinnamoyl group, could yield potent inhibitory activity. The structure-activity relationship (SAR) studies revealed that the lipophilicity and the specific chemical groups attached to the serine core were critical for binding to the enzyme's active site pockets. nih.gov

Table 1: Inhibitory Activity of Synthesized Serine Derivatives against SARS-CoV 3CL Protease

Compound IDModification on Serine ScaffoldIC₅₀ (μM)
6m Saturated cinnamoyl derivative> 250
6n Cinnamoyl derivative85
6o 2-methyl-6-nitrophenyl derivative102
ent-3 Optimized functionalized derivative125

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the SARS 3CL R188I mutant protease by 50%. Data sourced from a study on serine derivatives as SARS-CoV 3CL protease inhibitors. nih.gov

Another significant target is human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome. frontiersin.org The development of selective HNE inhibitors is a key therapeutic strategy. Serine-based scaffolds can be used to create mechanism-based inhibitors that form a stable adduct with the active site serine residue of the enzyme, leading to potent and often irreversible inhibition. nih.govnih.gov The versatility of the serine structure allows for the introduction of various chemical groups to optimize binding to the specific subsites of the elastase active site, thereby enhancing selectivity and potency. nih.gov

Expanding Horizons: Targeting Kinases and Other Enzymes

Beyond proteases, serine derivatives are being explored as inhibitors for other crucial enzyme classes. Protein kinases, which regulate a vast number of cellular processes by phosphorylating proteins, are major targets in oncology and inflammatory diseases. acs.orgnih.gov The design of kinase inhibitors often involves creating molecules that can compete with ATP for binding in the kinase's active site. The serine scaffold, provided by precursors like this compound, can be elaborated into structures that fit into this ATP-binding pocket.

Research has indicated that derivatives of this compound can modulate the expression of kinases involved in the differentiation of osteoclasts, the cells responsible for bone resorption. This suggests a potential therapeutic application in bone diseases like osteoporosis. The ability to synthesize specific derivatives from this starting material allows for the fine-tuning of molecular properties to achieve selective inhibition of target kinases over others, which is a critical challenge in kinase inhibitor development.

The application of serine derivatives continues to expand as our understanding of enzyme structure and function grows. The inherent chirality and versatile functional groups of this compound make it an ideal starting point for generating libraries of diverse compounds. These libraries can then be screened against a wide range of enzyme targets to identify new lead compounds for drug development programs targeting various therapeutic areas.

Q & A

Q. How is H-Ser(tBu)-OMe.HCl synthesized, and what are the critical parameters to ensure high yield and purity?

this compound is synthesized via tert-butoxycarbonyl (Boc) protection of serine derivatives. A typical protocol involves reacting L-serine methyl ester hydrochloride with tert-butyl chloroformate under alkaline conditions (e.g., Na₂CO₃ in THF/water mixture) to introduce the tert-butyl group. Critical parameters include:

  • Stoichiometric control : Excess tert-butylating agents may lead to side reactions, while insufficient amounts reduce yield .
  • Temperature : Reactions are conducted at 0°C initially to minimize hydrolysis, followed by room-temperature stirring for 12 hours .
  • Purification : Flash chromatography (e.g., EtOAc/petroleum ether gradients) ensures removal of unreacted reagents and byproducts. HPLC and NMR confirm purity (>98%) and structural integrity .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Reverse-phase HPLC : Used with C18 columns (e.g., 98% purity threshold) to quantify impurities .
  • 1H/13C NMR : Characterizes tert-butyl (δ ~1.12 ppm) and methyl ester (δ ~3.74 ppm) groups, confirming substitution patterns .
  • Mass spectrometry (ESI+) : Validates molecular weight (e.g., [M+Na]+ peak at m/z 282.13) .
  • Elemental analysis : Ensures correct C/H/N ratios (±0.4%) .

Q. What are the optimal storage conditions for this compound to maintain its stability?

  • Powder form : Store at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Shelf life: 3 years .
  • Solution form : Dissolve in anhydrous DMF or THF and store at -80°C for ≤1 year. Avoid repeated freeze-thaw cycles .
  • Handling : Use desiccants during weighing and glove boxes for moisture-sensitive applications .

Advanced Research Questions

Q. How does this compound participate in solid-phase peptide synthesis (SPPS), and what strategies prevent epimerization during coupling?

In SPPS, this compound acts as a serine residue with orthogonal protection (tert-butyl for side-chain hydroxyl, methyl ester for C-terminal activation). Key strategies:

  • Coupling agents : Use PyBOP or HBTU with 1-hydroxybenzotriazole (HOBt) to minimize racemization .
  • Ball milling : Mechanochemical activation reduces epimerization risk (e.g., <1% LDL epimer in Z-Phe-Val-Cys(Bn)-OMe synthesis) .
  • Low-temperature coupling : Reactions at 4°C suppress base-induced racemization during Fmoc deprotection .

Q. What role does this compound play in synthesizing cytocompatible gemini surfactants, and how do structural modifications influence their bioactivity?

this compound serves as a precursor for serine-derived gemini surfactants. Structural modifications include:

  • Alkyl chain length : Longer chains (e.g., C12) enhance membrane interaction but may reduce cytocompatibility .
  • Headgroup spacing : Ethylene glycol linkers improve aqueous solubility, while rigid spacers increase transfection efficiency in siRNA delivery .
  • In vitro validation : Cytotoxicity assays (MTT) and hemolysis tests guide optimal surfactant:lipid molar ratios (e.g., 2:1 for minimal toxicity) .

Q. What in vitro and in vivo evidence supports the role of this compound in modulating osteoclastogenesis and bone density?

  • In vitro : At 10 µM, this compound suppresses serine palmitoyltransferase, reducing 3-keto-dihydrosphingosine production. This downregulates RANK expression in osteoclast precursors, inhibiting differentiation .
  • In vivo : Murine models (20 mg/kg, i.p.) show increased trabecular bone density (+18%) within 14 days. Histomorphometry confirms reduced osteoclast activity without hepatotoxicity .
  • Mechanistic studies : Lactosylceramide rescue experiments confirm pathway specificity .

Q. How can dispersion-corrected DFT (DFT-D) methods model the molecular interactions of this compound in peptide bond formation?

  • Parameterization : Use atom-pairwise dispersion coefficients (C6) and fractional coordination numbers to account for tert-butyl steric effects .
  • Geometry optimization : B3LYP-D3/def2-TZVP validates hydrogen-bonding networks between the hydroxyl group and coupling agents .
  • Benchmarking : Compare computed interaction energies (e.g., H-bond strength: -5.2 kcal/mol) with experimental IR/Raman spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.